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2'-Deoxyuridine 5'-alpha,beta-imido-triphosphate

dUTPase inhibition competitive inhibitor nucleotide analog

2'-Deoxyuridine 5'-alpha,beta-imido-triphosphate (dUppNHp; also designated dUPNPP, α,β-imido-dUTP, or DUP) is a synthetic nucleotide analog in which the α,β-bridging oxygen atom of the natural substrate 2'-deoxyuridine 5'-triphosphate (dUTP) is replaced by an imido (–NH–) group, rendering the triphosphate bridge resistant to enzymatic hydrolysis. This single-atom substitution converts the compound into a non-hydrolyzable substrate analog that acts as a competitive inhibitor of deoxyuridine 5'-triphosphate nucleotidohydrolase (dUTPase; EC 3.6.1.23), a critical DNA-repair enzyme that prevents uracil misincorporation into DNA.

Molecular Formula C9H16N3O13P3
Molecular Weight 467.16 g/mol
Cat. No. B3323779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxyuridine 5'-alpha,beta-imido-triphosphate
Molecular FormulaC9H16N3O13P3
Molecular Weight467.16 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(NP(=O)(O)OP(=O)(O)O)O)O
InChIInChI=1S/C9H16N3O13P3/c13-5-3-8(12-2-1-7(14)10-9(12)15)24-6(5)4-23-26(16,17)11-27(18,19)25-28(20,21)22/h1-2,5-6,8,13H,3-4H2,(H,10,14,15)(H2,20,21,22)(H3,11,16,17,18,19)/t5-,6+,8+/m0/s1
InChIKeyXZLLMTSKYYYJLH-SHYZEUOFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-Deoxyuridine 5'-alpha,beta-imido-triphosphate: A Non-Hydrolyzable dUTP Analog for dUTPase Structural and Inhibition Studies


2'-Deoxyuridine 5'-alpha,beta-imido-triphosphate (dUppNHp; also designated dUPNPP, α,β-imido-dUTP, or DUP) is a synthetic nucleotide analog in which the α,β-bridging oxygen atom of the natural substrate 2'-deoxyuridine 5'-triphosphate (dUTP) is replaced by an imido (–NH–) group, rendering the triphosphate bridge resistant to enzymatic hydrolysis [1]. This single-atom substitution converts the compound into a non-hydrolyzable substrate analog that acts as a competitive inhibitor of deoxyuridine 5'-triphosphate nucleotidohydrolase (dUTPase; EC 3.6.1.23), a critical DNA-repair enzyme that prevents uracil misincorporation into DNA [2]. The compound has a molecular weight of 467.16 g/mol (CAS 170428-86-1) and is widely employed as an isosteric probe in X-ray crystallography, spectroscopic conformational studies, and inhibitor design across bacterial, parasitic, and human dUTPase orthologs [3].

Why In-Class Nucleotide Analogs Cannot Substitute for 2'-Deoxyuridine 5'-alpha,beta-imido-triphosphate in dUTPase Mechanistic Studies


dUTPase-targeting nucleotide analogs are not functionally interchangeable because subtle differences in the α,β-bridge chemistry dictate binding mode, metal-ion coordination, and the ability to trigger the catalytically essential C-terminal arm closure [1]. The natural substrate dUTP is rapidly hydrolyzed (kcat ~6–9 s⁻¹, Km ~0.1 µM for E. coli dUTPase), making it unsuitable for equilibrium binding or crystallographic trapping [2]. The diphosphate dUDP binds but fails to induce the Mg²⁺-dependent conformational shift required for active-site closure [1]. More critically, the α,β-methylene-dUDP analog—despite being non-hydrolyzable—adopts a non-productive trans α-phosphate conformation with a >3 Å displacement of the α-phosphorus, cannot bind the catalytic Mg²⁺ cofactor, and exhibits drastically reduced binding affinity, disqualifying it as a faithful substrate mimic [3]. 2'-Deoxyuridine 5'-alpha,beta-imido-triphosphate uniquely captures the catalytically competent gauche α-phosphate geometry, retains high-affinity binding (Ki = 3.9–5 µM), and enables full visualization of the C-terminal arm in crystal structures—properties that no other in-class analog simultaneously delivers [1] [3].

Quantitative Comparator Evidence for 2'-Deoxyuridine 5'-alpha,beta-imido-triphosphate


Competitive Inhibition Potency (Ki) of α,β-Imido-dUTP vs. Natural Substrate dUTP Against E. coli dUTPase

2'-Deoxyuridine 5'-alpha,beta-imido-triphosphate acts as a potent competitive inhibitor of E. coli dUTPase with a Ki of 5 µM (reported as 0.0039 mM at pH 7.5, 25°C in BRENDA), compared to the natural substrate dUTP which exhibits a Km of ~0.1 µM under comparable conditions [1] [2]. The 50-fold difference between Ki (inhibitor) and Km (substrate) indicates that the imido analog binds the active site with high affinity but cannot be turned over, consistent with its design as a non-hydrolyzable substrate mimic [1].

dUTPase inhibition competitive inhibitor nucleotide analog enzyme kinetics

Mg²⁺-Dependent Conformational Shift Induction: α,β-Imido-dUTP vs. dUDP

Far-UV circular dichroism (CD) spectroscopy demonstrates that α,β-imido-dUTP binding to E. coli dUTPase induces a significant protein conformational shift that is strictly Mg²⁺-dependent [1]. In contrast, dUDP (2'-deoxyuridine 5'-diphosphate) binding does not elicit this spectral change, even in the presence of Mg²⁺ [1]. Furthermore, the CD shift is completely abolished when the flexible C-terminal arm of dUTPase is removed by limited tryptic digestion, confirming that the conformational change involves C-terminal arm movement over the active site—a step required for catalysis [1].

conformational change circular dichroism C-terminal arm dUTPase mechanism

Enzymatic Phosphorylation Feasibility: α,β-Imido-dUDP vs. α,β-Methylene-dUDP as Pyruvate Kinase Substrates

The diphosphate precursor α,β-imido-dUDP (dUPNP) is efficiently phosphorylated by pyruvate kinase using phosphoenolpyruvate as the phosphate donor, enabling a one-step enzymatic synthesis of the triphosphate dUPNPP [1]. By contrast, the methylene analog α,β-methylene-dUDP cannot be phosphorylated by pyruvate kinase under identical conditions, likely because the altered bond angles and steric bulk of the methylene group preclude formation of a catalytically competent enzyme complex [2]. This difference has direct practical implications for compound sourcing: α,β-imido-dUTP can be produced via a scalable enzymatic route, whereas the methylene analog requires more complex chemical synthesis [2].

enzymatic phosphorylation pyruvate kinase nucleotide analog synthesis non-hydrolyzable

Crystallographic Visualization of Full-Length C-Terminus: α,β-Imido-dUTP Enables High-Resolution Structures Unattainable with dUDP

Co-crystallization of dUTPase with α,β-imido-dUTP and Mg²⁺ has yielded high-resolution structures in which the full-length flexible C-terminal arm—previously unlocalized in dUDP or apo structures—is clearly resolved [1] [2]. The M. tuberculosis dUTPase:α,β-imido-dUTP:Mg²⁺ complex was determined at 1.3 Å resolution, and the mycobacterial enzyme complex at 1.5 Å resolution, both visualizing the complete C-terminus including the conserved P-loop-like motif [1] [2]. In contrast, dUDP complexes do not support full C-terminal ordering, as demonstrated by the absence of the CD spectral shift in dUDP-bound enzyme [3]. The human dUTPase:α,β-imido-dUTP:Mg²⁺ complex (PDB 3EHW) similarly reveals full-length C-termini in all monomers [4].

X-ray crystallography C-terminal arm dUTPase structure substrate analog

Species-Specific Binding Affinity: Mycobacterial vs. Human dUTPase Kd Differentiation

The dissociation constant (Kd) of α,β-imido-dUTP for mycobacterial dUTPase is 10-fold lower (tighter binding) than for human dUTPase, as determined by comparative binding studies [1]. This species-level affinity difference, observed at the level of the isosteric substrate analog itself, provides a structural baseline for designing selective inhibitors that exploit variations in the active-site architecture between bacterial and human dUTPases [1]. The finding is particularly relevant given that M. tuberculosis lacks alternative thymidylate biosynthesis pathways, making mycobacterial dUTPase a vulnerable drug target [1].

species-specific inhibitor Mycobacterium tuberculosis drug target binding affinity

Alpha-Phosphate Conformation: Imido-dUTP Maintains Catalytically Competent Gauche Geometry vs. Methylene Analog's Non-Productive Trans Geometry

Crystal structure comparisons reveal that α,β-imido-dUTP retains the 'gauche' α-phosphate conformation characteristic of the natural oxo substrate dUTP, which is the geometry required for productive metal ion coordination and in-line nucleophilic attack [1]. In stark contrast, α,β-methylene-dUDP adopts a 'trans' α-phosphate conformation, resulting in a >3 Å displacement of the α-phosphorus position relative to the catalytically competent geometry [1]. This conformational difference explains why the methylene analog fails to bind the catalytic Mg²⁺ cofactor—the metal ion is absent in the methylene-dUDP crystal structure but clearly visible in both dUDP and imido-dUTP complexes—and why the methylene analog is not a strong binding inhibitor despite being non-hydrolyzable [1].

phosphate conformation gauche vs trans metal ion coordination substrate mimicry

High-Value Research and Procurement Application Scenarios for 2'-Deoxyuridine 5'-alpha,beta-imido-triphosphate


X-Ray Crystallography and Cryo-EM Structural Biology: Trapping the Closed Conformation of dUTPase

α,β-Imido-dUTP is the definitive ligand for co-crystallization and cryo-EM studies aimed at capturing dUTPase in its catalytically competent closed state. Unlike dUDP or methylene analogs, it supports full ordering of the C-terminal arm—resolved at resolutions as high as 1.3 Å for M. tuberculosis dUTPase (PDB 1SJN) and 1.5 Å for the mycobacterial enzyme (PDB 2PY4)—and maintains native-like metal ion coordination geometry [1] [2]. Laboratories engaged in structure-based drug design against bacterial, parasitic, or viral dUTPases should procure this compound as the reference ligand for active-site mapping and inhibitor co-complex determination [1].

Enzyme Mechanism and Conformational Dynamics Studies Using Spectroscopic Methods

The unique ability of α,β-imido-dUTP to induce a Mg²⁺-dependent conformational shift in dUTPase—detectable by far-UV circular dichroism (CD) spectroscopy but absent with dUDP—makes it the essential tool for probing the coupling between substrate binding, C-terminal arm closure, and catalysis [3]. This property is exploited in fluorescence-based screening assays, such as the mycobacterial dUTPase tryptophan sensor system described by Varga et al., where α,β-imido-dUTP binding provides the baseline signal for competitive displacement of potential drug candidates [2].

Species-Specific dUTPase Inhibitor Discovery and Preclinical Drug Development

The ~10-fold species-level difference in α,β-imido-dUTP binding affinity between mycobacterial and human dUTPase establishes this compound as the starting reference point for medicinal chemistry campaigns aimed at selective inhibition of pathogen dUTPases [2]. Procurement by pharmaceutical R&D and academic drug discovery groups is warranted as a benchmarking ligand for SAR studies, competitive binding assays (ITC, SPR), and selectivity profiling across dUTPase orthologs from M. tuberculosis, P. falciparum, E. coli, and mammalian hosts [1] [2].

PCR and Nucleotide Metabolism Research Requiring Non-Hydrolyzable dUTP Mimics

In DNA polymerase fidelity and nucleotide pool sanitation studies, α,β-imido-dUTP serves as a non-hydrolyzable dUTP surrogate to investigate the consequences of dUTP accumulation and the protective role of dUTPase without interference from spontaneous or enzymatic hydrolysis [1]. This application leverages the compound's resistance to α,β-bond cleavage (Ki = 5 µM competitive inhibition) while retaining the intact triphosphate moiety recognized by nucleotide-binding proteins [1].

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